molecular formula C32H52O2 B8180762 Taraxasteryl acetate

Taraxasteryl acetate

Cat. No.: B8180762
M. Wt: 468.8 g/mol
InChI Key: SFEUTIOWNUGQMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taraxasterol acetate: is a pentacyclic triterpene acetate derived from taraxasterol, a bioactive compound found in dandelions (Taraxacum officinale). Taraxasterol is known for its anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . Taraxasterol acetate is formed by the acetylation of taraxasterol, which enhances its stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of taraxasterol acetate involves the acetylation of taraxasterol using acetyl-CoA as an acyl donor. The enzyme LsTAT1, a triterpene acetyltransferase, catalyzes this reaction . The reaction conditions typically involve the use of a cell-free system where the enzyme exhibits activity for the acetylation of taraxasterol .

Industrial Production Methods: Industrial production of taraxasterol acetate can be achieved through the heterologous expression of the LsTAT1 gene in yeast or tobacco plants. This method allows for the large-scale production of taraxasterol acetate by converting free triterpenes into their acetate forms .

Chemical Reactions Analysis

Types of Reactions: Taraxasterol acetate undergoes various chemical reactions, including:

    Oxidation: Taraxasterol acetate can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert taraxasterol acetate back to taraxasterol.

    Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the acetate group.

Major Products:

    Oxidation: Oxidized derivatives of taraxasterol acetate.

    Reduction: Taraxasterol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anti-Inflammatory Properties

Taraxasteryl acetate exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions. Studies have demonstrated that this compound can reduce inflammation in various animal models. For instance:

  • In a study involving albino rats, this compound showed notable anti-inflammatory activity against carrageenan-induced inflammation, indicating its potential as an anti-inflammatory agent in clinical settings .
  • Another investigation highlighted that this compound could inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating inflammatory responses .

Antitumor Activity

Research has revealed that this compound possesses antitumor properties, particularly in various cancer cell lines. Key findings include:

  • This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. For example, it inhibits cell proliferation and induces cell cycle arrest in prostate cancer cells through modulation of the PI3K/AKT signaling pathway .
  • A study indicated that this compound could suppress tumor growth in vivo, suggesting its potential application in cancer therapy .

Gastroprotective Effects

The gastroprotective properties of this compound have also been explored. Research indicates that it may enhance mucosal defense mechanisms and promote healing in gastrointestinal disorders:

  • In animal models of colitis, this compound administration resulted in improved histopathological scores and reduced colonic injury, demonstrating its protective effects on the intestinal barrier .

Neuroprotective Potential

Emerging studies suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases:

  • The compound has been implicated in reducing neuronal death and inflammation associated with neurodegenerative conditions, although further studies are required to elucidate its mechanisms fully .

Case Studies

StudySubjectFindings
Lung CancerInduced S-phase cell cycle arrest and apoptosis in cancer cells; potential for lung cancer therapy.
Prostate CancerSuppressed proliferation and tumor growth; involved PI3K/AKT signaling pathway modulation.
Colitis ModelImproved histopathological scores; enhanced intestinal barrier function.
Neurodegenerative DiseasesSuggested neuroprotective effects; reduced neuronal death linked to inflammation.

Comparison with Similar Compounds

Uniqueness of Taraxasterol Acetate: Taraxasterol acetate is unique due to its specific molecular structure, which allows it to interact with various molecular targets and pathways effectively. Its enhanced stability and bioavailability compared to taraxasterol make it a valuable compound for therapeutic applications .

Biological Activity

Taraxasteryl acetate is a triterpenoid compound derived from various plant species, particularly from the genus Taraxacum. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Profile

This compound is a derivative of taraxasterol, characterized by the addition of an acetyl group at the C-3 position. This modification enhances its pharmacological properties compared to its parent compound. The structural formula can be represented as follows:

C30H50O2\text{C}_{30}\text{H}_{50}\text{O}_2

1. Anti-Inflammatory Effects

Numerous studies have highlighted the anti-inflammatory properties of this compound. In animal models, it has been shown to reduce inflammation markers significantly.

  • Case Study : In a study involving carrageenan-induced paw edema in rats, this compound demonstrated notable anti-inflammatory effects, with a dose-dependent reduction in edema .
Dose (mg/kg)Edema Reduction (%)
530
1050
2070

2. Anticancer Properties

Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.

  • Mechanism : this compound has been found to induce S-phase cell cycle arrest in various cancer cell lines and promote apoptosis through upregulation of pro-apoptotic proteins such as Bax and caspase-9 while downregulating Bcl-2 .
  • Case Study : In a study on lung cancer cells, treatment with this compound resulted in a significant decrease in cell viability and tumor growth in xenograft models .
Cancer TypeIC50 (µM)Effect on Tumor Growth
Non-small cell lung15Significant inhibition
Prostate cancer12Significant inhibition

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which can protect cells from oxidative stress.

  • Research Findings : Studies have shown that this compound can scavenge free radicals and reduce oxidative damage in various cellular models. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Pharmacological Mechanisms

The pharmacological effects of this compound are mediated through several pathways:

  • NF-κB Pathway : Inhibition of the NF-κB signaling pathway has been identified as a crucial mechanism for its anti-inflammatory effects .
  • PI3K/AKT Pathway : this compound downregulates the PI3K/AKT signaling pathway, which is essential for cell survival and proliferation in cancer cells .

Properties

IUPAC Name

(4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEUTIOWNUGQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80982799
Record name Urs-20(30)-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6426-43-3
Record name TARAXASTEROL, ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urs-20(30)-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80982799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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